

In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-methoxy-2,3-dihydro-1H-quinolin-4-one

Cat. No.: B1346495

[Get Quote](#)

CAS Number: 3835-21-0

This technical guide provides a comprehensive overview of **6-methoxy-2,3-dihydro-1H-quinolin-4-one**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and analytical characterization, as well as its potential biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-methoxy-2,3-dihydro-1H-quinolin-4-one** is presented in the table below.

Property	Value
CAS Number	3835-21-0 [1]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ [1]
Molecular Weight	177.19 g/mol
IUPAC Name	6-methoxy-2,3-dihydro-1H-quinolin-4-one
Appearance	Off-white to pale yellow solid
Solubility	Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)

Synthesis and Purification

The synthesis of **6-methoxy-2,3-dihydro-1H-quinolin-4-one** is typically achieved through an intramolecular Friedel-Crafts acylation of a substituted N-phenylpropanoic acid derivative. A general synthetic approach involves the preparation of 3-(4-methoxyphenylamino)propanoic acid followed by its cyclization.

Experimental Protocol: Synthesis of **6-methoxy-2,3-dihydro-1H-quinolin-4-one**

Step 1: Synthesis of 3-(4-methoxyphenylamino)propanoic acid

- To a solution of p-anisidine in a suitable solvent such as water or a lower alcohol, add acrylic acid.
- The reaction mixture is then heated under reflux for several hours.
- Upon cooling, the product, 3-(4-methoxyphenylamino)propanoic acid, precipitates and can be collected by filtration.
- The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Step 2: Intramolecular Cyclization to **6-methoxy-2,3-dihydro-1H-quinolin-4-one**

- 3-(4-methoxyphenylamino)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
- The mixture is heated to a temperature typically ranging from 100 to 140°C for a period of 1 to 3 hours.
- The reaction is then quenched by carefully pouring the mixture into ice water.
- The resulting precipitate, crude **6-methoxy-2,3-dihydro-1H-quinolin-4-one**, is collected by filtration, washed with water, and dried.

Experimental Protocol: Purification by Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.
- Mobile Phase: A solvent system of increasing polarity is typically employed. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased by increasing the proportion of ethyl acetate.
- Procedure:
 - A slurry of silica gel in the initial mobile phase is packed into a chromatography column.
 - The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.
 - This powder is carefully loaded onto the top of the prepared column.
 - The column is eluted with the mobile phase, and fractions are collected.
 - The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

- The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified **6-methoxy-2,3-dihydro-1H-quinolin-4-one**.

Analytical Data

The structure and purity of **6-methoxy-2,3-dihydro-1H-quinolin-4-one** are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

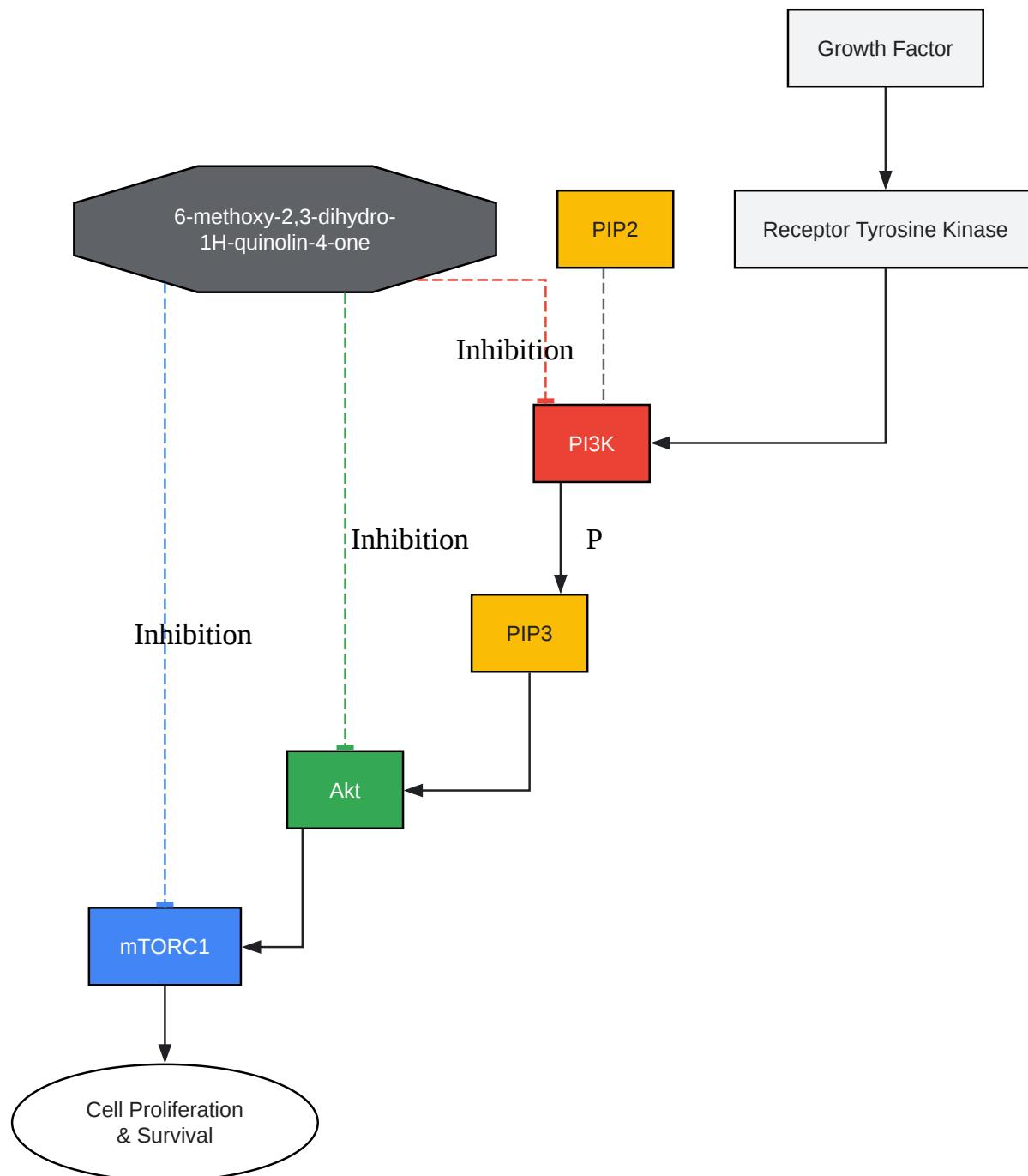
NMR Spectroscopy

¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)
7.35 (d, J=3.0 Hz, 1H)	195.5 (C=O)
6.85 (dd, J=8.8, 3.0 Hz, 1H)	156.0 (C-O)
6.80 (d, J=8.8 Hz, 1H)	142.0 (C-N)
4.55 (br s, 1H, NH)	122.5 (Ar-C)
3.80 (s, 3H, OCH ₃)	115.0 (Ar-C)
3.50 (t, J=6.8 Hz, 2H, CH ₂)	112.0 (Ar-C)
2.70 (t, J=6.8 Hz, 2H, CH ₂)	110.0 (Ar-C)
55.5 (OCH ₃)	
40.0 (CH ₂)	
30.0 (CH ₂)	

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Biological Activity and Potential Applications

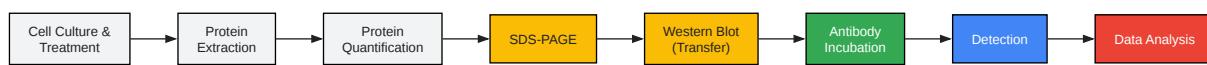
The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of quinolinone have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.


Anticancer Activity

Several studies have highlighted the potential of methoxy-substituted quinolinone derivatives as anticancer agents. The presence and position of the methoxy group can significantly influence the cytotoxic activity. While specific IC₅₀ values for **6-methoxy-2,3-dihydro-1H-quinolin-4-one** against various cancer cell lines are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, certain methoxy-substituted quinolin-2(1H)-ones have demonstrated significant growth inhibition in human ovarian cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

Potential Mechanism of Action and Signaling Pathway Involvement

The anticancer effects of quinolinone derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. While the specific molecular targets of **6-methoxy-2,3-dihydro-1H-quinolin-4-one** are yet to be fully elucidated, related compounds have been shown to interact with pathways crucial for cell survival and proliferation.


PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids and other heterocyclic compounds have been shown to inhibit this pathway at various nodes. It is plausible that **6-methoxy-2,3-dihydro-1H-quinolin-4-one** could exert its potential anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

- Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of **6-methoxy-2,3-dihydro-1H-quinolin-4-one** for a specified duration (e.g., 24 hours).
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448). Also, probe for a loading control such as β -actin or GAPDH.
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

[Click to download full resolution via product page](#)

Caption: General workflow for Western blot analysis.

Conclusion

6-methoxy-2,3-dihydro-1H-quinolin-4-one is a valuable heterocyclic compound with a straightforward synthetic route. Its quinolinone core suggests a high potential for biological activity, particularly in the area of anticancer drug discovery. Further in-depth studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential against various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-quinolin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346495#cas-number-for-6-methoxy-2-3-dihydro-1h-quinolin-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com